molecular formula C14H10BrFO3 B3608885 2-fluorobenzyl 5-bromo-2-hydroxybenzoate

2-fluorobenzyl 5-bromo-2-hydroxybenzoate

Cat. No. B3608885
M. Wt: 325.13 g/mol
InChI Key: HAQZHGBWJAYGPH-UHFFFAOYSA-N
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Description

2-fluorobenzyl 5-bromo-2-hydroxybenzoate, also known as FBHB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBHB is a derivative of salicylic acid and belongs to the class of benzoates.

Scientific Research Applications

2-fluorobenzyl 5-bromo-2-hydroxybenzoate has been found to have potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer. In material science, this compound has been used as a precursor for the synthesis of various functional materials such as liquid crystals and polymers. In organic synthesis, this compound has been used as a building block for the synthesis of various complex molecules.

Mechanism of Action

The mechanism of action of 2-fluorobenzyl 5-bromo-2-hydroxybenzoate is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been shown to scavenge reactive oxygen species, which are known to cause oxidative damage to cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to scavenge reactive oxygen species and protect cells from oxidative damage. In vivo studies have shown that this compound has anti-inflammatory and antioxidant effects in animal models of arthritis and cancer.

Advantages and Limitations for Lab Experiments

2-fluorobenzyl 5-bromo-2-hydroxybenzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on 2-fluorobenzyl 5-bromo-2-hydroxybenzoate. One potential direction is the development of this compound as a therapeutic agent for the treatment of various diseases such as arthritis and cancer. Another direction is the synthesis of novel derivatives of this compound with improved properties such as increased solubility and potency. This compound can also be used as a building block for the synthesis of various complex molecules with potential applications in various fields. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound with potential applications in various fields. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.

properties

IUPAC Name

(2-fluorophenyl)methyl 5-bromo-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO3/c15-10-5-6-13(17)11(7-10)14(18)19-8-9-3-1-2-4-12(9)16/h1-7,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQZHGBWJAYGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=C(C=CC(=C2)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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